molecular formula C14H14N4O2S B4441680 6-(1,3-benzodioxol-5-yl)-3-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(1,3-benzodioxol-5-yl)-3-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B4441680
M. Wt: 302.35 g/mol
InChI Key: LNVHEIOFLAHDQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(1,3-benzodioxol-5-yl)-3-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that contains a triazole and thiadiazole ring system, as well as a benzodioxole moiety.

Preparation Methods

The synthesis of 6-(1,3-benzodioxol-5-yl)-3-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves several steps. One common method includes the reaction of 1,3-benzodioxole-5-carboxylic acid with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized with butyl isocyanate to yield the desired triazolothiadiazole compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of automated reactors and continuous flow systems to enhance yield and efficiency .

Chemical Reactions Analysis

6-(1,3-benzodioxol-5-yl)-3-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiadiazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxole moiety, where halogenated derivatives can be synthesized using halogenating agents.

Scientific Research Applications

6-(1,3-benzodioxol-5-yl)-3-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been explored for various scientific research applications:

    Chemistry: It serves as a valuable intermediate in the synthesis of other heterocyclic compounds and can be used in the development of new materials with unique properties.

    Biology: This compound has shown potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

    Medicine: Research has indicated its potential as an anticancer agent, with studies showing cytotoxic effects on various cancer cell lines.

    Industry: It can be used in the development of new pharmaceuticals and agrochemicals due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of 6-(1,3-benzodioxol-5-yl)-3-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to the suppression of metabolic pathways that are crucial for the survival and proliferation of cancer cells . The compound’s ability to form hydrogen bonds and hydrophobic interactions with key amino acid residues in the target enzymes enhances its inhibitory effects .

Comparison with Similar Compounds

6-(1,3-benzodioxol-5-yl)-3-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other similar compounds, such as:

    6-(1,3-benzodioxol-5-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: This compound has a methyl group instead of a butyl group, which may affect its chemical reactivity and biological activity.

    6-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: The presence of a methoxyphenyl group introduces additional steric and electronic effects, potentially altering its interaction with molecular targets.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its pharmacokinetic properties and overall biological activity.

Properties

IUPAC Name

6-(1,3-benzodioxol-5-yl)-3-butyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S/c1-2-3-4-12-15-16-14-18(12)17-13(21-14)9-5-6-10-11(7-9)20-8-19-10/h5-7H,2-4,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNVHEIOFLAHDQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN=C2N1N=C(S2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(1,3-benzodioxol-5-yl)-3-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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6-(1,3-benzodioxol-5-yl)-3-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 3
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6-(1,3-benzodioxol-5-yl)-3-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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6-(1,3-benzodioxol-5-yl)-3-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 5
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6-(1,3-benzodioxol-5-yl)-3-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 6
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6-(1,3-benzodioxol-5-yl)-3-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

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